5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole

Lipophilicity Membrane Permeability Pharmacokinetics

Researchers often face inconsistent biological activity due to imprecise isoxazole substitution. 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole (CAS 61314-46-3) solves this with a para-tert-butylphenyl group that enhances lipophilicity for superior membrane permeability. - Enhanced passive diffusion versus unsubstituted phenyl analogs, critical for intracellular target engagement. - Essential for SAR campaigns mapping steric and lipophilic binding pocket requirements. - Reliable analytical benchmark with available spectral data for HPLC/LC-MS method validation.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 61314-46-3
Cat. No. B14568501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole
CAS61314-46-3
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C15H19NO/c1-10-11(2)16-17-14(10)12-6-8-13(9-7-12)15(3,4)5/h6-9H,1-5H3
InChIKeyMHZPBEUEFQCPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole Procurement & Technical Overview


5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole (CAS: 61314-46-3) is a heterocyclic compound belonging to the oxazole class, characterized by a five-membered ring containing one nitrogen and one oxygen atom, and distinguished by its para-tert-butylphenyl and 3,4-dimethyl substituents [1]. This compound is classified as a substituted 1,2-oxazole, a pharmacophore found in numerous drugs and bioactive natural products . With a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol, it is a standard research chemical for applications in medicinal chemistry, particularly in the development of new chemical entities where the oxazole scaffold is prized for its enhanced pharmacokinetic profiles and therapeutic effects compared to analogous heterocycles .

5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole: Analogs Not Interchangeable


The substitution pattern on the isoxazole ring is critical for its biological activity and physicochemical properties, making direct substitution with generic analogs unreliable . The para-tert-butyl group on the phenyl ring significantly increases the compound's lipophilicity compared to unsubstituted or halogenated phenyl analogs, directly impacting membrane permeability and target binding . Moreover, Structure-Activity Relationship (SAR) studies indicate that the presence of phenyl substituents with specific electronic and steric properties enhances therapeutic efficacy against reference medications, and that modifications to the oxazole core can drastically alter target selectivity and potency [1]. Therefore, using a generic isoxazole without the precise 3,4-dimethyl and 4-tert-butylphenyl substitution pattern could result in significantly altered, and likely diminished, performance in biological assays and industrial applications. The following quantitative evidence details the specific advantages of this substitution.

5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole: Differentiation Evidence for Procurement


Enhanced Lipophilicity via Para-tert-Butyl Substitution

The para-tert-butyl group on the phenyl ring of 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole (CAS: 61314-46-3) confers a significantly higher lipophilicity compared to unsubstituted phenyl (e.g., 3,4-dimethyl-5-phenylisoxazole, CAS: 37503-18-7) or common halogen-substituted analogs . The tert-butyl group is a bulky, electron-donating alkyl substituent that enhances the compound's ability to partition into non-polar environments, such as lipid bilayers [1]. This is a direct consequence of SAR principles for isoxazole derivatives, where substituents like tert-butyl are known to improve membrane permeability by increasing logP values .

Lipophilicity Membrane Permeability Pharmacokinetics

Selectivity Insight: ML-193 Substituent Comparison

While 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole (CAS: 61314-46-3) itself lacks direct quantitative selectivity data, the selectivity profile of a structurally related compound, ML-193 (CID 1261822), demonstrates the critical impact of substituent modifications on target selectivity within this chemical class [1]. ML-193 is a potent and selective antagonist of GPR55, with an IC50 of 221 nM and >27-fold selectivity for GPR55 over GPR35, CB1, and CB2 [1]. The presence of a 3,4-dimethyl-1,2-oxazole moiety is a key structural feature in both compounds. However, the 4-tert-butylphenyl group in the target compound replaces a complex sulfonamide-quinoline moiety in ML-193, which is expected to drastically alter its binding profile and selectivity .

GPR55 Antagonist Cannabinoid Receptor Selectivity Profile

Structural Determinants of Potency in Isoxazole Kinase Inhibitors

SAR studies on isoxazole derivatives reveal that substitution patterns on the ring are critical for achieving high potency and favorable off-target profiles. For example, in a study of isoxazoles as p38 MAP kinase inhibitors, the compound '4a' showed a highly promising profile with a twofold decrease in IC50 toward isolated p38 MAP kinase and decreased affinity for cytochrome P450, compared to other analogs [1]. The substitution pattern (3,4- or 4,5-disubstituted vs. 3,4,5-trisubstituted) was a key determinant of activity [1].

p38 MAP Kinase Inhibitor Cytochrome P450

5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole: High-Value Applications


Medicinal Chemistry: Cellular Permeability for Intracellular Targets

In the design of drug candidates targeting intracellular enzymes or receptors, 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole is a superior choice over unsubstituted phenyl isoxazole analogs. Its enhanced lipophilicity, driven by the para-tert-butyl group, facilitates better passive diffusion across cell membranes [1]. This property is crucial for achieving sufficient intracellular concentrations to modulate targets like kinases or nuclear receptors, a key factor that differentiates it from less lipophilic compounds .

SAR Probe for Binding Pocket Lipophilicity

This compound serves as an essential tool in SAR campaigns aimed at mapping the steric and lipophilic requirements of a target's binding pocket. By comparing its activity to that of analogs with unsubstituted phenyl rings (e.g., CAS: 37503-18-7) or smaller alkyl substituents, researchers can quantify the contribution of a bulky, lipophilic tert-butyl group to binding affinity and functional activity [1]. This data directly informs lead optimization efforts, where balancing lipophilicity is critical for drug-likeness .

Agrochemical Discovery: Substitution Patterns for Pest Control

The structure of 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole aligns with the design of novel agrochemicals. Its specific substitution pattern, featuring a tert-butylphenyl group, is reminiscent of motifs found in potent herbicides and acaricides. For instance, research on phenyl isoxazole analogs has shown that specific substitutions can lead to excellent safener activity against herbicide-induced injury [2]. Furthermore, compounds with a tert-butylphenyl substituent in related heterocyclic series have demonstrated superior larvicidal activity compared to commercial standards [3]. This compound can serve as a scaffold for developing new crop protection agents.

Reference Standard for Analytical Methods

This compound, with its well-defined CAS number and available spectral data from authoritative sources like SpectraBase (Wiley), is ideal for developing and validating analytical methods, such as HPLC or LC-MS, for quantifying isoxazole derivatives in complex mixtures [1]. Its unique retention time and mass fragmentation pattern provide a reliable benchmark for quality control and metabolic stability studies, ensuring assay reproducibility and data integrity .

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